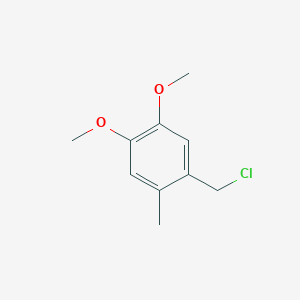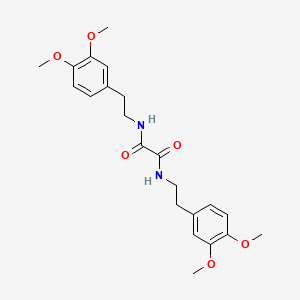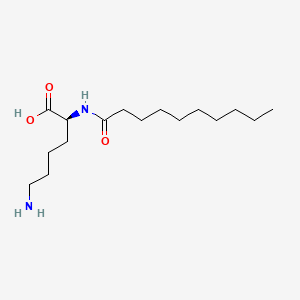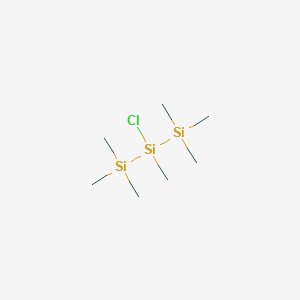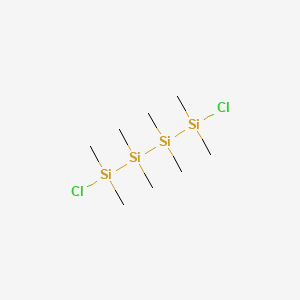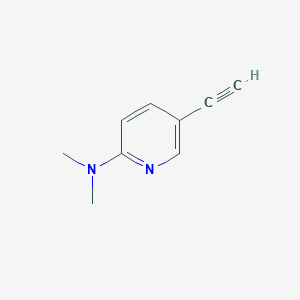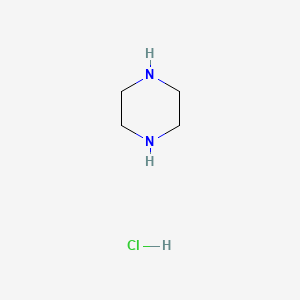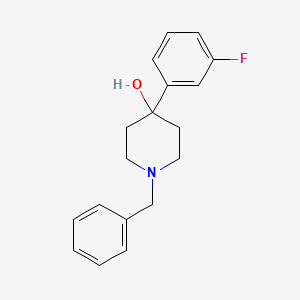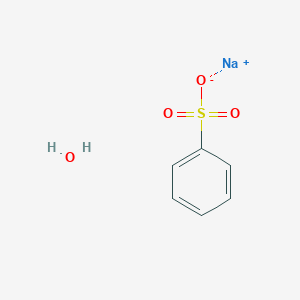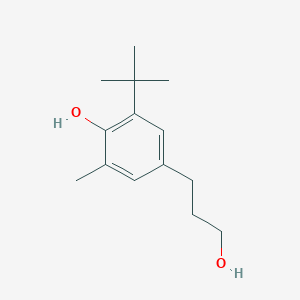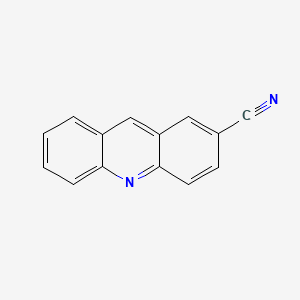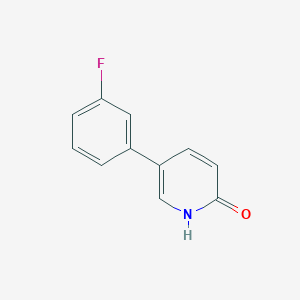
5-(3-Fluorophenyl)pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluorophenyl)pyridin-2-ol is a chemical compound that belongs to the class of fluorinated pyridines It features a pyridine ring substituted with a fluorophenyl group at the 5-position and a hydroxyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)pyridin-2-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a palladium catalyst under mild conditions . Another method involves the fluorination of pyridine derivatives using fluorinating agents such as N-fluoropyridinium salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and solvents is crucial to ensure efficient production while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: 5-(3-Fluorophenyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
5-(3-Fluorophenyl)pyridin-2-ol has a wide range of applications in scientific research:
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(3-Fluorophenyl)pyridin-2-ol involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain proteins and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
類似化合物との比較
2-Fluoropyridine: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
3-Fluoropyridine: The fluorine atom is positioned differently, leading to variations in chemical behavior.
4-Fluoropyridine: Another positional isomer with distinct properties and uses.
Uniqueness: 5-(3-Fluorophenyl)pyridin-2-ol is unique due to the presence of both the fluorophenyl group and the hydroxyl group, which confer specific chemical and biological properties. This combination makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents.
特性
CAS番号 |
76053-44-6 |
|---|---|
分子式 |
C11H8FNO |
分子量 |
189.19 g/mol |
IUPAC名 |
5-(3-fluorophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H8FNO/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9/h1-7H,(H,13,14) |
InChIキー |
KGNYRTOVOYFAEY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=CNC(=O)C=C2 |
正規SMILES |
C1=CC(=CC(=C1)F)C2=CNC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



